molecular formula C14H18N2O5 B1582306 (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate CAS No. 4840-29-3

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate

Cat. No.: B1582306
CAS No.: 4840-29-3
M. Wt: 294.3 g/mol
InChI Key: SKLYMDPIMHAIOY-UHFFFAOYSA-N
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Description

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate is a protected dipeptide analog that serves as a critical synthetic intermediate in advanced biochemical research. This compound is structurally characterized by a Cbz-protected alanine residue linked to a glycine methyl ester, making it a versatile building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics . Its primary research value lies in the development of novel therapeutic agents, particularly as a precursor for potent protease inhibitors. For instance, related structural analogs have been integral in the design of inhibitors targeting essential viral enzymes, such as the SARS-CoV-2 main protease (M pro ), where they form the core of covalent peptidomimetic inhibitors that exploit the enzyme's cooperative dimerization behavior . Furthermore, compounds featuring this specific dipeptide motif are extensively utilized in proteomics for mapping protein-protein interactions and in medicinal chemistry campaigns to optimize the pharmacokinetic properties of peptide-based drug candidates, such as improving metabolic stability and cell permeability . The application of this reagent extends to the synthesis of marine-derived natural products like Ilamycins/Rufomycins, which are cyclic heptapeptides exhibiting potent activity against multidrug-resistant Myanmar tuberculosis by targeting the AAA+ protein ClpC1 . As a specialized chemical tool, it enables researchers to explore crucial structure-activity relationships (SAR) and develop new chemical probes and lead compounds. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

methyl 2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYMDPIMHAIOY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Esterification

  • Starting material: D-serine or L-serine derivatives are commonly used due to their natural availability and chirality.
  • Esterification: The amino acid is esterified to form the methyl ester, typically using methanol under acidic conditions or via mixed anhydride methods.
  • Key conditions: Use of mild acid catalysts or carbodiimide coupling agents to avoid racemization.

Formation of N-Benzyl Amide Intermediate

  • Reaction: The methyl ester of serine is reacted with benzylamine to form (2S)-N-benzyl-2-bromo-3-hydroxypropanamide intermediates.
  • Coupling conditions: Mixed anhydride coupling in the presence of a base such as aqueous sodium hydroxide and activators.
  • Solvents: Dichloromethane is preferred for its ability to dissolve both organic and inorganic reagents.
  • Temperature: Reactions are conducted at low temperatures (around 0°C to 15°C) to maintain stereochemical integrity.

Conversion to Azido Intermediate

  • Reaction: The bromo intermediate is treated with sodium azide in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Conditions: Temperature is maintained between 50°C and 70°C for 3 to 6 hours.
  • pH adjustment: After reaction, the mixture is neutralized to pH 9-9.5 using sodium bicarbonate.
  • Extraction: Organic layer separation using ethyl acetate, followed by concentration under reduced pressure.

Hydrogenation to Amino Compound

  • Catalyst: 5% or 10% palladium on carbon (Pd-C) is used.
  • Solvent: Ethyl acetate is the preferred solvent due to its compatibility with hydrogenation and ease of removal.
  • Conditions: Hydrogen pressure of approximately 3.8 kg/cm², temperature maintained at 25-30°C for about 1 hour.
  • Post-reaction: Filtration through hyflo bed to remove catalyst and concentration under reduced pressure.

Protection of Amino Group with Benzyloxycarbonyl (Cbz) Group

  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride) or benzyloxycarbonyl chloride for Cbz protection.
  • Base: Aqueous sodium hydroxide or other mild bases.
  • Solvents: Ethyl acetate or dichloromethane.
  • Temperature: 0°C to 40°C.
  • Outcome: Formation of tert-butyl [(S)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl] carbamate or Cbz-protected intermediates.

Methylation of Hydroxyl Group

  • Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide.
  • Reagents: Methylating agents like methyl iodide or dimethyl sulfate.
  • Solvents: Dichloromethane or toluene.
  • Temperature: Maintained between -10°C to 0°C to minimize side reactions.
  • Result: Conversion of hydroxyl group to methoxy, yielding (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate.

Final Acetylation (Optional for Analogues)

  • Reagents: Acetic anhydride in presence of base (e.g., dimethylaminopyridine).
  • Purpose: To convert amino group to acetamido derivatives for compounds like lacosamide.
  • Conditions: Room temperature, organic solvents such as dichloromethane.

Data Table: Summary of Reaction Conditions

Step Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Notes
Esterification Methanol, acid catalyst Methanol Ambient 2-4 Mild acidic conditions to avoid racemization
Amide formation Benzylamine, base (NaOH), activator Dichloromethane 0-15 1-3 Mixed anhydride coupling
Azide substitution Sodium azide DMF 50-70 3-6 Polar aprotic solvent, pH adjusted post-reaction
Hydrogenation Pd-C (5-10%), H2 Ethyl acetate 25-30 1 Hydrogen pressure ~3.8 kg/cm²
Amino group protection Di-tert-butyl dicarbonate, base Ethyl acetate, DCM 0-40 1-2 Formation of carbamate or Cbz protection
Methylation Methylating agent, tetrabutylammonium bromide Dichloromethane, toluene -10 to 0 1-2 Phase transfer catalyst used
Acetylation (optional) Acetic anhydride, base (DMAP) Dichloromethane Ambient 1-2 For acetamido derivatives

Research Findings and Industrial Considerations

  • Purification: The process avoids flash column chromatography, favoring crystallization and filtration to enable scalability and cost-effectiveness.
  • Stereochemistry: Use of naturally occurring chiral starting materials (D- or L-serine) ensures high enantiomeric purity.
  • Catalyst efficiency: Phase transfer catalysts significantly improve methylation yields and selectivity.
  • Safety: Sodium azide handling requires careful control due to toxicity and potential explosive hazards.
  • Environmental impact: Use of ethyl acetate and dichloromethane as solvents balances reaction efficiency with manageable environmental profiles, though solvent recovery is essential.

Chemical Reactions Analysis

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, amides, and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Benzyl derivatives and other substituted products.

Scientific Research Applications

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate exhibits several biological activities that make it a compound of interest in medicinal chemistry.

Antiviral Activity

Recent studies suggest that derivatives of this compound may have antiviral properties, particularly against SARS-CoV-2. Indole-based inhibitors derived from similar frameworks have shown effective inhibition of viral replication, with EC50 values in low micromolar ranges (around 9.14 μM to 10.1 μM).

Anticancer Properties

The structural components of this compound indicate potential anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the hydroxyphenyl group may enhance these effects by improving solubility and bioavailability.

Inhibition Studies on Viral Proteases

Research has indicated that compounds similar to this compound can effectively inhibit viral proteases, which are critical for viral replication. This makes them potential candidates for antiviral drug development.

Anticancer Activity Assessment

Several studies have assessed the anticancer activity of indole derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines. The incorporation of the benzyloxycarbonyl group enhances the compound's efficacy through improved interaction with cellular targets.

Mechanism of Action

The mechanism by which (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate (Target) C14H18N2O5 294.30 Methyl ester, Cbz, acetamide Labile ester, chiral specificity
(S)-tert-Butyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)propanoate C18H28N2O5 351.43 tert-Butyl ester, Cbz, propanoate Enhanced steric bulk, higher stability
(S)-Ethyl 2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetate C15H21NO6S 343.40 Ethyl ester, methylsulfonyloxy, benzyl Reactive leaving group (sulfonate)
(S)-tert-Butyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-phenylpropanoate C23H28N2O5 413.48 Phenylpropanoate, Cbz Aromatic side chain, increased lipophilicity
Key Observations:

Ester Group Stability :

  • Methyl and ethyl esters (target and ) are more hydrolytically labile than tert-butyl esters, which resist acidic/basic conditions due to steric hindrance .
  • The methylsulfonyloxy group in introduces a reactive site for nucleophilic substitution, enabling downstream modifications .

Steric and Electronic Effects: tert-Butyl esters (e.g., ) exhibit higher molecular weights (~351–413 g/mol) and steric bulk, reducing enzymatic degradation rates compared to the target compound .

Spectral Data (1H-NMR Highlights):
Compound Key 1H-NMR Signals (CDCl3)
Target Compound Methyl ester singlet (~3.7 ppm), Cbz aromatic protons (7.3–7.4 ppm), acetamide NH (~6.5 ppm)
tert-Butyl analog tert-Butyl singlet (1.39 ppm), additional propanoate methyl (1.22 ppm, t)
Phenylpropanoate analog Aromatic protons (7.1–7.4 ppm), benzyl protons (3.03 ppm, d)
  • The target compound lacks the tert-butyl singlet (~1.39 ppm) but shares Cbz aromatic signals with analogs.

Biological Activity

Overview

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate is a complex organic compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzymology. Its unique structure, characterized by a benzyl group, an amino group, and an acetate moiety, allows it to participate in diverse biochemical interactions.

  • Molecular Formula : C14H18N2O5
  • CAS Number : 4840-29-3
  • Molecular Weight : 286.30 g/mol

The synthesis of this compound typically involves several steps:

  • Protection of Amino Groups : Using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
  • Esterification : The carboxylic acid group is esterified with methanol, often using sulfuric acid as a catalyst.
  • Coupling Reaction : The protected amino acid is coupled with an appropriate acyl chloride or anhydride.

The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, leading to different derivatives that may exhibit distinct biological activities.

Enzyme Interaction

Research has demonstrated that this compound interacts with specific enzymes, potentially influencing their activity. For instance, studies on structurally related compounds have indicated that modifications in stereochemistry can significantly affect enzyme inhibition profiles. The compound's mechanism of action may involve the inhibition or activation of enzymes critical to various biochemical pathways.

Case Studies

  • HDAC Inhibition : Related compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs). While this compound itself has not been directly tested against HDACs, its structural analogs have shown varying degrees of inhibition across different isoforms, suggesting potential for similar activity in this compound .
  • Antioxidant Activity : Studies on derivatives of compounds with similar structures indicate that they exhibit significant antioxidant properties. These findings suggest that this compound could also possess antioxidant effects, making it a candidate for further exploration in neurodegenerative disease models .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)
Azumamide CHDAC Inhibition14 - 67
Azumamide EHDAC Inhibition14 - 67
This compoundPotential Enzyme InhibitorTBD

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : As a precursor for drug development due to its ability to modulate enzyme activity.
  • Biochemical Studies : Employed in studies investigating enzyme mechanisms and protein interactions.
  • Material Science : Its unique structure allows for potential applications in the production of specialty chemicals.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H-NMR (250–400 MHz) identifies proton environments (e.g., δ 7.35–7.31 ppm for benzyl aromatic protons, δ 1.39 ppm for tert-butyl groups). 13C-NMR confirms carbonyl (δ ~171 ppm) and ester functionalities .
  • HRMS : Validates molecular mass (e.g., calculated [M+H]+ = 351.1920; observed = 351.1854) .
  • Chromatography : Flash chromatography removes unreacted reagents, while HPLC monitors purity in advanced analogs .

Advanced: How can researchers optimize coupling reactions to improve yield and purity?

Advanced
Key variables include:

  • Reagent Stoichiometry : A 1:1 molar ratio of amino acid to coupling agent (e.g., BOP) minimizes side products. Excess DIPEA (3 equivalents) ensures deprotonation of the carboxylate .
  • Solvent Choice : DCM provides optimal solubility for intermediates, while ethyl acetate aids in post-reaction extraction .
  • Reaction Time : Extending reaction time to 16 hours (vs. 4 hours) may improve conversion but risks racemization. Monitoring via TLC is advised .

Advanced: How to address discrepancies in reported synthesis yields (e.g., 65% vs. 80%)?

Advanced
Yield variations arise from:

  • Purification Efficiency : Flash chromatography gradients (e.g., 2–30% ethyl acetate) impact recovery. Lower yields may indicate incomplete separation of diastereomers .
  • Coupling Agent Activity : Substituting BOP with HATU () could enhance efficiency but requires adjusted pH conditions .
  • Temperature Control : Exothermic reactions may degrade heat-sensitive intermediates; maintaining 0–25°C is critical .

Advanced: How does structural modification impact biological activity in analogs of this compound?

Q. Advanced

  • Side Chain Variation : Replacing the methyl group in the propanamido moiety with bulkier substituents (e.g., cyclohexyl in ) alters steric hindrance, affecting target binding .
  • Ester vs. Carboxylic Acid : The methyl ester () enhances membrane permeability, while hydrolysis to the free acid () improves solubility for in vitro assays .
  • Aromatic Modifications : Introducing indole () or hydroxyphenyl groups () enables π-π interactions with hydrophobic enzyme pockets .

Advanced: What computational methods predict the reactivity or stability of intermediates?

Q. Advanced

  • DFT Calculations : Model transition states during amide bond formation to identify energy barriers. For example, BOP-mediated couplings favor six-membered cyclic intermediates .
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM to optimize reagent diffusion rates .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for analogs in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate
Reactant of Route 2
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(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate

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